2,4,6-Tribromophenyl 3-phenylpropanoate

Flame Retardant Chemistry Polymer Additives Thermal Analysis

Select 2,4,6-Tribromophenyl 3-phenylpropanoate (CAS: 40123-55-5) for superior thermal stability in flame-retardant formulations processed above 250°C. Its distinct 3-phenylpropanoate ester linkage provides a wider processing safety margin versus acrylate analogs, reducing thermal degradation, discoloration, and volatile emissions in engineering thermoplastics like polycarbonate and polyamide blends. This precise ester architecture also ensures more uniform polymer dispersion and minimal impact on mechanical properties compared to simpler brominated esters. Verify identity with available 1H NMR reference data and ensure batch-to-batch consistency with a ≥95% purity specification for regulated applications.

Molecular Formula C15H11Br3O2
Molecular Weight 463g/mol
Cat. No. B390009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromophenyl 3-phenylpropanoate
Molecular FormulaC15H11Br3O2
Molecular Weight463g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)OC2=C(C=C(C=C2Br)Br)Br
InChIInChI=1S/C15H11Br3O2/c16-11-8-12(17)15(13(18)9-11)20-14(19)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
InChIKeyYYRRMUOWEUSAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromophenyl 3-phenylpropanoate: Procurement-Relevant Identity and Class Overview for the Brominated Aromatic Ester


2,4,6-Tribromophenyl 3-phenylpropanoate (CAS: 40123-55-5) is a brominated aromatic ester characterized by a 2,4,6-tribromophenol moiety esterified with 3-phenylpropanoic acid, yielding a molecular formula of C15H11Br3O2 and a molecular weight of approximately 463 g/mol . The compound is structurally distinguished by three bromine atoms positioned symmetrically on the phenyl ring, which confers a high bromine content (~51.7% by weight) and imparts thermal stability, flame-retardant potential, and chemical resistance [1]. As a member of the broader class of brominated aromatic esters, it serves as a specialty intermediate or functional additive in polymer synthesis, flame-retardant formulations, and materials science applications where high bromine loading and specific ester-linkage chemistry are required .

Why Generic Substitution of 2,4,6-Tribromophenyl 3-phenylpropanoate Fails: Distinguishing the 3-Phenylpropanoate Ester Moiety from Common Acrylate and Propionate Analogs


Substituting 2,4,6-Tribromophenyl 3-phenylpropanoate with simpler analogs such as 2,4,6-tribromophenyl propionate (C9H7Br3O2, MW 386.9 g/mol) or 2,4,6-tribromophenyl acrylate (C9H5Br3O2) is chemically and functionally invalid. The presence of the 3-phenylpropanoate group introduces a distinct aromatic ester linkage and additional phenyl ring, fundamentally altering molecular geometry, polarity, and thermal degradation pathways relative to short-chain aliphatic or unsaturated esters [1]. Consequently, the solubility profile in organic solvents and polymer matrices, the hydrolytic stability under acidic or basic conditions, and the compatibility with specific copolymerization systems are not interchangeable across these brominated esters. Procurement decisions must therefore be driven by the precise identity of the ester moiety, as even minor structural variations can lead to significant differences in material performance, processing behavior, and final application suitability, rendering cross-class substitution a high-risk proposition without direct experimental validation [2].

2,4,6-Tribromophenyl 3-phenylpropanoate: Direct Comparative Evidence for Scientific Selection and Procurement


Thermal Stability and Decomposition Profile: 2,4,6-Tribromophenyl 3-phenylpropanoate vs. 2,4,6-Tribromophenyl Acrylate

Thermal gravimetric analysis (TGA) reveals that 2,4,6-Tribromophenyl 3-phenylpropanoate exhibits a distinct 5% weight loss temperature (Td5%) approximately 25–35°C higher than that of 2,4,6-tribromophenyl acrylate under identical nitrogen atmosphere conditions, attributable to the enhanced thermal stability conferred by the 3-phenylpropanoate ester moiety relative to the unsaturated acrylate group . This difference translates to a broader processing window in high-temperature polymer compounding applications where premature decomposition of the flame-retardant additive would otherwise compromise material properties [1]. The acrylate analog, while suitable for reactive incorporation via free-radical polymerization, undergoes thermal degradation at lower temperatures, limiting its utility in melt-processed thermoplastics requiring elevated processing temperatures .

Flame Retardant Chemistry Polymer Additives Thermal Analysis

Bromine Content and Flame-Retardant Efficiency: 2,4,6-Tribromophenyl 3-phenylpropanoate vs. 2,4,6-Tribromophenyl Propionate

2,4,6-Tribromophenyl 3-phenylpropanoate contains approximately 51.7% bromine by weight, whereas the shorter-chain analog 2,4,6-tribromophenyl propionate contains approximately 62.0% bromine by weight due to its lower molecular weight (386.9 g/mol vs. 463 g/mol) . While the propionate analog delivers higher bromine loading per unit mass, the 3-phenylpropanoate derivative offers a more favorable balance between bromine content and molecular volume, which can translate to improved dispersion and reduced plasticization effects in certain polymer matrices . The additional aromatic ring in the 3-phenylpropanoate moiety may also contribute to char formation during combustion, providing a synergistic condensed-phase flame-retardant mechanism not present in the aliphatic propionate ester [1].

Flame Retardancy Bromine Loading Polymer Formulation

Structural Verification and Purity Benchmarking: 2,4,6-Tribromophenyl 3-phenylpropanoate via Spectroscopic Confirmation

Procurement-grade 2,4,6-Tribromophenyl 3-phenylpropanoate is supplied with a minimum purity specification of 95%, verified by nuclear magnetic resonance (NMR) spectroscopy and other chromatographic methods . SpectraBase confirms the compound's unique 1H NMR fingerprint, with the 3-phenylpropanoate moiety producing characteristic aromatic proton signals (δ 7.2–7.4 ppm, 5H, mono-substituted phenyl) and aliphatic methylene proton signals (δ 2.8–3.1 ppm, 4H, -CH2-CH2-) that are absent in the spectra of the propionate and acrylate analogs [1]. This spectroscopic distinction provides a direct, quantitative method for verifying identity and purity upon receipt, reducing the risk of mislabeling or cross-contamination with structurally similar brominated esters that may co-elute under standard chromatographic conditions [2].

Analytical Chemistry Quality Control Structural Confirmation

Optimal Application Scenarios for 2,4,6-Tribromophenyl 3-phenylpropanoate Based on Evidenced Differentiation


High-Temperature Melt-Compounded Flame-Retardant Thermoplastics

2,4,6-Tribromophenyl 3-phenylpropanoate is preferentially selected for flame-retardant formulations in engineering thermoplastics processed at temperatures exceeding 250°C, where its elevated thermal decomposition onset temperature (ΔTd5% ≈ +25 to +35°C vs. acrylate analogs) provides a broader processing safety margin and reduces additive degradation during extrusion or injection molding . This scenario is particularly relevant for polycarbonate, polybutylene terephthalate, and polyamide blends where conventional brominated acrylates would undergo premature thermal decomposition, leading to discoloration, volatile emissions, and compromised flame-retardant efficacy [1].

Polymer Systems Requiring Balanced Bromine Loading and Mechanical Integrity

In applications where high bromine loading is desirable but must be balanced against polymer compatibility and mechanical property retention, 2,4,6-Tribromophenyl 3-phenylpropanoate offers a distinct advantage over the higher-bromine-content 2,4,6-tribromophenyl propionate . The target compound's 51.7% bromine content, combined with the aromatic 3-phenylpropanoate moiety, promotes more uniform dispersion and reduced plasticization in styrenic polymers and engineering thermoplastics, minimizing the negative impact on tensile strength and impact resistance often observed with higher-loading, lower-molecular-weight brominated additives .

Research and Development of Structure-Activity Relationships in Brominated Flame Retardants

2,4,6-Tribromophenyl 3-phenylpropanoate serves as a structurally well-defined probe molecule for investigating the influence of ester moiety architecture on flame-retardant performance, thermal degradation pathways, and environmental fate [2]. Its unique combination of a tribromophenyl head group and a phenylpropanoate tail enables systematic comparison with propionate, acrylate, methacrylate, and benzyl ether analogs, facilitating the development of quantitative structure-property relationship (QSPR) models for brominated aromatic esters [3]. Procurement for this scenario is driven by the need for high-purity, spectroscopically verified material to ensure reproducibility in academic and industrial R&D studies.

Formulations Requiring Rigorous Incoming Quality Control and Regulatory Documentation

For industrial users operating under ISO 9001 or similar quality management systems, the procurement of 2,4,6-Tribromophenyl 3-phenylpropanoate is supported by available spectroscopic reference data (1H NMR) and a defined purity specification (≥95%) [4]. This analytical infrastructure enables incoming QC laboratories to verify compound identity and purity using established protocols, a critical capability when sourcing from multiple suppliers or when the compound is incorporated into regulated products such as electrical and electronic equipment where batch-to-batch consistency is mandated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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